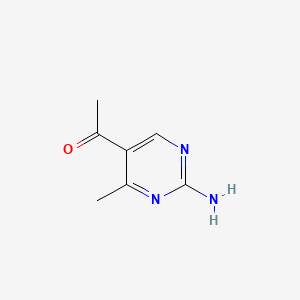

5-Acetyl-2-amino-4-methylpyrimidine

Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The history of pyrimidine derivatives in medicinal chemistry is rich and dates back to the discovery of their fundamental role in the building blocks of life, DNA and RNA. jacsdirectory.comresearchgate.net The pyrimidine scaffold is present in the nucleobases cytosine, thymine (B56734), and uracil (B121893). researchgate.net This natural occurrence has served as an inspiration for medicinal chemists to synthesize a multitude of derivatives with a wide range of pharmacological activities. researchgate.net

Over the past few decades, pyrimidine-based compounds have emerged as crucial therapeutic agents in various disease areas. researchgate.netgsconlinepress.com Their diverse biological functions have led to their use in treating cancer, infectious diseases, and metabolic disorders. gsconlinepress.comgsconlinepress.com Notable examples of pyrimidine-based drugs include the anticancer agent 5-fluorouracil, the antiviral drugs idoxuridine (B1674378) and trifluridine, and the antibacterial drug trimethoprim. jacsdirectory.com The versatility of the pyrimidine ring, with its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, has made it a popular scaffold in drug discovery. mdpi.com Researchers continue to explore new synthetic methodologies and investigate the therapeutic potential of novel pyrimidine derivatives. gsconlinepress.comjrasb.com

The broad spectrum of biological activities associated with pyrimidine derivatives underscores their importance in medicinal chemistry. These activities include:

Anticancer gsconlinepress.commdpi.commdpi.com

Antimicrobial gsconlinepress.comresearchgate.net

Anti-inflammatory gsconlinepress.comresearchgate.net

Antiviral jacsdirectory.com

Antihypertensive gsconlinepress.com

Antioxidant nih.gov

Overview of 5-Acetyl-2-amino-4-methylpyrimidine as a Pyrimidine Derivative

This compound is a chemical compound and a derivative of pyrimidine. nih.gov It is identified by the CAS number 66373-25-9. nih.govyingsapharm.comguidechem.com The molecular formula of this compound is C7H9N3O, and it has a molecular weight of 151.17 g/mol . yingsapharm.comstenutz.eu The structure of this compound consists of a pyrimidine ring substituted with an acetyl group at the 5-position, an amino group at the 2-position, and a methyl group at the 4-position. nih.govstenutz.eu

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 66373-25-9 | nih.govyingsapharm.comguidechem.com |

| Molecular Formula | C7H9N3O | nih.govyingsapharm.com |

| Molecular Weight | 151.17 g/mol | yingsapharm.comstenutz.eu |

| Melting Point | 227 °C | stenutz.eu |

| IUPAC Name | 1-(2-amino-4-methylpyrimidin-5-yl)ethanone | nih.gov |

This compound is also known by other synonyms such as 1-(2-Amino-4-methylpyrimidin-5-yl)ethan-1-one and 2-Amino-4-methyl-5-pyrimidyl methyl ketone. nih.gov

Research Objectives and Scope for this compound

Research into this compound and its related structures has been driven by the potential for discovering new bioactive molecules with medicinal applications. cardiff.ac.uk The synthesis of this compound and its derivatives is a key area of investigation, with researchers exploring various synthetic routes. cardiff.ac.ukresearchgate.net

A primary objective in the study of this compound is the characterization of its chemical structure and properties. This includes detailed analysis using techniques such as single-crystal X-ray diffraction to understand its three-dimensional structure. cardiff.ac.uk

Furthermore, a significant focus of research is the biological evaluation of this compound and its analogues. mdpi.com This involves assessing their potential as inhibitors for various enzymes and their activity against different cell lines to determine their therapeutic potential. For instance, derivatives of similar pyrimidine structures have been investigated for their antibacterial activity and as potential inhibitors for enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF). nih.gov The synthesis of analogues, such as those of 2-amino-4-methylpyridine (B118599), has been aimed at developing inhibitors for enzymes like inducible nitric oxide synthase (iNOS). nih.gov

The scope of research extends to creating libraries of related compounds to explore structure-activity relationships, which can guide the design of more potent and selective therapeutic agents. jrasb.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-methylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZQQJIAMSDELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332703 | |

| Record name | 5-Acetyl-2-amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66373-25-9 | |

| Record name | 5-Acetyl-2-amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-amino-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Acetyl 2 Amino 4 Methylpyrimidine and Analogues

General Synthetic Strategies for Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine ring can be achieved through various synthetic methodologies. These strategies often involve the formation of carbon-nitrogen bonds through cyclization or the rearrangement of existing heterocyclic systems.

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions are the most common and versatile methods for synthesizing pyrimidine rings. These reactions typically involve the condensation of a three-carbon component with a nitrogen-containing dinucleophile, such as an amidine or urea (B33335).

A prominent strategy involves the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines. mdpi.com This classical approach has been expanded upon with the development of novel catalytic systems and the use of more readily available starting materials. For instance, a copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general and economical route to diversely functionalized pyrimidines. acs.org This method is notable for its broad substrate scope and tolerance of various functional groups. acs.org The reaction is believed to proceed through a pathway where the nitrile acts as an electrophile, leading to the formation of a C-C bond and two C-N bonds. acs.org

Another innovative approach utilizes an iron(II)-complex to catalyze the reaction of saturated carbonyl compounds (ketones, aldehydes, or esters) with amidines in the presence of TEMPO. organic-chemistry.orgacs.org This method is regioselective and proceeds via a proposed sequence involving TEMPO complexation, enamine addition, and subsequent cyclization. organic-chemistry.orgacs.org

Multicomponent reactions also offer an efficient means to construct the pyrimidine core. For example, a three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl2, can yield 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org Similarly, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been developed for the synthesis of pyrimidine derivatives. organic-chemistry.org

The following table summarizes various cyclization strategies for pyrimidine synthesis:

| Reactants | Catalyst/Reagent | Key Features | Reference |

| Ketones and Nitriles | CuCl2 / NaOH | Economical, broad substrate scope | acs.org |

| Saturated Carbonyls and Amidines | FeSO4·7H2O / 1,10-phenanthroline (B135089) / TEMPO | Regioselective, broad functional group tolerance | organic-chemistry.orgacs.org |

| Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | One-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

| Amidines, Ketones, N,N-dimethylaminoethanol | - | Oxidative three-component annulation | organic-chemistry.org |

| β-formyl enamides and Urea | Samarium chloride | Microwave-assisted synthesis | organic-chemistry.org |

Ring Rearrangement Reactions

One such example is the Dimroth rearrangement, which is observed when N-alkylpyrimidinium salts are treated with nucleophiles like potassium hydroxide. wur.nl This rearrangement involves the opening of the pyrimidine ring followed by recyclization to form a new pyrimidine derivative. wur.nl

Ring transformations of pyrimidines can also be induced under more drastic conditions with weaker nucleophiles or milder conditions with stronger nucleophiles like the amide ion. wur.nl For instance, the quaternization of the pyrimidine ring enhances its reactivity towards nucleophiles, facilitating ring transformations. wur.nl The reaction of 5-nitropyrimidines with α-phenylacetamidines can lead to a pyrimidine-to-pyridine ring transformation through the formation of 1,3- and 1,4-cycloadducts as intermediates. acs.org

Specific Synthetic Routes to 5-Acetyl-2-amino-4-methylpyrimidine

A direct and efficient synthesis of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a derivative of the target compound, has been reported. nih.govcardiff.ac.uk This synthesis involves the refluxing of a mixture of phenylsulfonyl guanidine (B92328) and acetylacetone (B45752) with triethylorthoformate. nih.govcardiff.ac.uk While this provides a sulfonamide derivative, it demonstrates a key cyclization strategy to form the 2-amino-4-methyl-5-acetylpyrimidine core.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. One crucial type of precursor is the β-dicarbonyl compound, specifically acetylacetone, which provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl group at C4 and the acetyl group at C5. Another essential precursor is a guanidine derivative, which supplies the N1, C2, and N3 atoms, including the amino group at the C2 position.

For instance, in the synthesis of the aforementioned sulfonamide derivative, phenylsulfonyl guanidine serves as the guanidine-containing precursor. nih.govcardiff.ac.uk In a more general context for preparing 2-aminopyrimidines, acetamidine (B91507) is a common intermediate. Scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a related compound, have been developed starting from precursors like 2-cyanoacetamide (B1669375) or malononitrile, which are then reacted with acetamidine. researchgate.net

The synthesis of dihydroorotate (B8406146), a pyrimidine precursor in biosynthesis, involves the cyclization of carbamoyl-L-aspartate, a reaction catalyzed by dihydroorotase. umich.edu This highlights the general principle of using acyclic precursors that undergo enzyme- or chemical-catalyzed ring closure.

Derivatization and Structural Modifications of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modifications to generate a library of analogs with diverse biological activities. The amino group at the 2-position and the acetyl group at the 5-position are primary sites for derivatization.

For example, the 2-amino group can be acylated, alkylated, or used in the formation of sulfonamides, as seen with the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. nih.govcardiff.ac.uk The acetyl group offers a handle for a variety of transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to extend the side chain at the 5-position.

The synthesis of various pyrimidine derivatives often involves the initial construction of a substituted pyrimidine ring followed by functional group interconversions. acs.org For example, a copper-catalyzed synthesis allows for the construction of pyrimidines with functional groups like thiophene, pyridine, OBn, SMe, NH2, and OH, which can be further modified. acs.org

Introduction of Linkers and Peptides

The functional groups on the this compound scaffold allow for the attachment of linkers and peptides, a common strategy in medicinal chemistry for developing targeted therapies or probes. The 2-amino group is a primary site for amide bond formation with carboxylic acids, which can be part of a linker or a peptide.

While direct examples of peptide conjugation to this compound are not prevalent in the provided search results, the general principles of bioconjugation chemistry can be applied. For instance, the amino group can be reacted with an activated carboxylic acid of a peptide or a linker-peptide conjugate to form a stable amide bond. The acetyl group could potentially be modified to introduce other functionalities suitable for bioconjugation, such as a maleimide (B117702) for reaction with thiols or an azide (B81097) for click chemistry. The synthesis of 2-amino-4-methylpyridine (B118599) analogues as inhibitors for inducible nitric oxide synthase showcases how modifications at various positions of a similar scaffold can be achieved to introduce different functional groups. nih.gov

Substitution Patterns and Their Synthetic Feasibility

The substitution pattern of this compound, with amino, methyl, and acetyl groups at positions 2, 4, and 5 respectively, presents specific synthetic challenges and opportunities. The feasibility of synthesizing analogues with varied substitution patterns is highly dependent on the chosen synthetic route and the nature of the substituents.

General methodologies for the synthesis of substituted pyrimidines often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or amidine derivative. For 2-aminopyrimidines, guanidine is a common reactant. The substituents on the final pyrimidine ring are determined by the substituents on these precursors.

The synthesis of 2,4,5-trisubstituted pyrimidines can be challenging, but various strategies have been developed. One approach involves a four-component coupling reaction, for instance, using silane, two molecules of an aromatic nitrile, and an acetal, to produce 2,4,5-trisubstituted pyrimidines in good yields. rsc.org Another two-step method involves a palladium-catalyzed cross-coupling reaction followed by condensation with guanidine. rsc.org

The nature of the substituent at the 5-position, such as the acetyl group in the target molecule, significantly influences the reactivity of the pyrimidine ring. Electron-withdrawing groups at this position can affect the regioselectivity of further substitution reactions. For instance, in 2,4-dichloropyrimidines, an electron-withdrawing substituent at C-5 generally directs nucleophilic substitution to the C-4 position. nih.gov

The table below summarizes the feasibility of different substitution patterns based on common synthetic strategies.

| Substitution Pattern | Precursors | General Feasibility | Key Considerations |

| 2-Amino, 4-Alkyl/Aryl, 5-Acyl | Guanidine, β-Diketone with acyl group | Feasible | Regioselectivity can be an issue depending on the diketone's symmetry. |

| 2-Amino, 4,6-Dialkyl/Diaryl | Guanidine, 1,3-Diketone | Highly Feasible | Symmetrical diketones lead to a single product. |

| 2,4-Diamino, 5-Substituted | Substituted guanidines, Nitriles | Feasible | Requires specific starting materials and control of reaction conditions. |

| 2-Amino, 4-Chloro, 5-Substituted | Dichloropyrimidine, Amines | Feasible | Regioselectivity of amination is a key challenge. |

Advanced Synthetic Techniques and Green Chemistry Approaches in Pyrimidine Synthesis

The synthesis of pyrimidines is increasingly benefiting from advanced synthetic techniques and the principles of green chemistry. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Traditional methods for pyrimidine synthesis often involve harsh reagents and solvents. rasayanjournal.co.in In contrast, green chemistry approaches utilize techniques such as microwave-assisted synthesis, ultrasound irradiation, multicomponent reactions (MCRs), and the use of green catalysts and solvents. rasayanjournal.co.injmaterenvironsci.comresearchgate.net

Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of pyrimidine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. acs.orgtandfonline.com This technique is particularly effective for one-pot multicomponent reactions.

Ultrasound irradiation is another energy-efficient method that can promote the synthesis of pyrimidines. It works by creating acoustic cavitation, which enhances mass transfer and reaction rates.

Multicomponent reactions (MCRs) are highly atom-economical processes where three or more reactants are combined in a single step to form a complex product. jmaterenvironsci.com This approach simplifies synthetic procedures and reduces the need for purification of intermediates. The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis.

The use of green catalysts , such as reusable solid acids or enzymes, can replace hazardous and corrosive acid or base catalysts. jmaterenvironsci.comresearchgate.net Similarly, the replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions contributes to the sustainability of pyrimidine synthesis. rasayanjournal.co.injmaterenvironsci.com For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in aqueous media using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 1,4-diazabicyclo[2.2.2]octane (DABCO). jmaterenvironsci.com

The following table summarizes some of the green chemistry approaches applicable to pyrimidine synthesis.

| Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, cleaner reactions. acs.orgtandfonline.com |

| Ultrasound Irradiation | Application of ultrasonic waves to the reaction. | Shorter reaction times, improved yields, energy efficiency. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | High atom economy, operational simplicity, reduced waste. jmaterenvironsci.com |

| Green Catalysts | Use of environmentally benign and reusable catalysts. | Reduced environmental impact, easier product purification. jmaterenvironsci.comresearchgate.net |

| Green Solvents | Employing water, ionic liquids, or solvent-free conditions. | Reduced toxicity and environmental pollution. rasayanjournal.co.injmaterenvironsci.com |

These advanced and green methodologies are not only applicable to the synthesis of the pyrimidine core but can also be adapted for the preparation of functionalized derivatives like this compound, paving the way for more sustainable and efficient production of these important compounds.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 Acetyl 2 Amino 4 Methylpyrimidine Analogues

Structure-Activity Relationship (SAR) of Pyrimidine (B1678525) Scaffolds

The core structure of pyrimidine is a diazine, an aromatic six-membered ring with two nitrogen atoms. uobasrah.edu.iq This arrangement makes the ring electron-deficient. Electrophilic substitution is most likely to occur at the C5 position, which is the most electron-rich carbon, while nucleophilic attacks readily happen at the C2, C4, and C6 positions. uobasrah.edu.iq This reactivity pattern provides a roadmap for synthetic modifications.

SAR studies have revealed that even minor structural changes can lead to significant shifts in biological activity. For instance, the substitution pattern on the pyrimidine core is a key determinant of its therapeutic action, influencing everything from antibacterial to anticancer efficacy. nih.govnih.gov Researchers leverage SAR to design analogues with enhanced target affinity and improved pharmacological profiles. benthamdirect.comnih.gov

Impact of Substituents on Biological Activity

Role of Acetyl Group at Position 5

The C5 position of the pyrimidine ring is often a target for modification to enhance biological activity. A series of 5-acetyl-pyrimidine-2,4,6-(1H,3H,5H)-trione based chalcones were synthesized and showed antibacterial and antifungal activities. nih.gov The acetyl group, being an electron-withdrawing group, can influence the electronic distribution of the pyrimidine ring and provide a key interaction point with target proteins. In studies of pyrido[2,3-d]pyrimidines, which are fused pyrimidine systems, modifications at the C5 position have been instrumental in developing potent anticancer agents. mdpi.com

Significance of Amino Group at Position 2

The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. researchgate.netnih.gov The amino group at the C2 position can act as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of kinase enzymes. researchgate.net

Numerous drugs, including the anticancer agents imatinib (B729) and palbociclib, feature the 2-aminopyrimidine scaffold. nih.gov SAR studies on 2-aminopyrimidine derivatives have shown that substitutions on this amino group can modulate activity and selectivity. nih.govacs.org For instance, in a series of FGFR4 inhibitors, the 2-aminopyrimidine core was essential for activity, with one of the most potent compounds binding to the receptor with a Kd of 3.3 nM. acs.org Similarly, in the development of bone anabolic agents, tri-substituted pyrimidine derivatives with a free amino group at the C2 position were identified as potent compounds. nih.gov

Effects of Other Substitutions on the Pyrimidine Ring

The versatility of the pyrimidine scaffold allows for a wide range of substitutions, each contributing to the molecule's pharmacological profile. mdpi.com For example, the introduction of halogen atoms, such as fluorine or chlorine, can enhance binding affinity and improve metabolic stability. nih.gov In a series of 2-amino-6-aryl-4-(2-thienyl) pyrimidines, a 4-fluoro substituted compound was found to be more active than its chloro or bromo counterparts. nih.gov

Furthermore, fusing the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, has led to the discovery of potent anticancer and antimicrobial agents. mdpi.com These fused systems create a more rigid structure that can fit into specific binding pockets. The substitution pattern on these fused rings is also critical for activity.

Table 1: Impact of Substituents on the Biological Activity of Pyrimidine Analogues

| Position | Substituent/Modification | Impact on Biological Activity | Reference(s) |

| C2 | Amino group | Acts as a key hydrogen bond donor, crucial for kinase inhibition. | researchgate.netnih.gov |

| Essential for activity in FGFR4 inhibitors and bone anabolic agents. | acs.orgnih.gov | ||

| C4 | Methyl group | Part of the core structure in active antibacterial/antineoplastic agents. | mdpi.com |

| Aryl groups | Key for modulating potency and selectivity. | nih.gov | |

| C5 | Acetyl group | Present in derivatives with antibacterial and antifungal properties. | nih.gov |

| Halogens (Br) | Found in potent bone anabolic agents. | nih.gov | |

| Sulfonamide group | Present in 2-thiouracil (B1096) derivatives with antimicrobial activity. | wjarr.com | |

| C6 | Aryl groups | Key for modulating potency and selectivity. | nih.gov |

| Ring | Fused systems (e.g., Pyrido[2,3-d]pyrimidine) | Creates rigid structures for specific binding, leading to potent anticancer and antimicrobial agents. | mdpi.com |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. benthamdirect.comnih.gov This approach is widely used in the design and optimization of pyrimidine-based drugs. By aligning a set of active molecules, a pharmacophore model can be generated that guides the design of new, more potent compounds. nih.gov For example, a pharmacophore model for phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors was developed to aid in the design of new leads. nih.gov

Once a lead compound is identified, lead optimization is the process of refining its structure to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov This often involves systematic SAR studies, where different parts of the molecule are modified to enhance desired characteristics. For instance, extensive lead optimization of piperazinyl-pyrimidine analogues led to the identification of potent inhibitors of the Chikungunya virus. nih.gov Similarly, optimization of 5-phenylpyrazolopyrimidinones resulted in analogues with improved antitrypanosomal efficacy. acs.org

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are often used in conjunction with pharmacophore modeling to guide lead optimization. benthamdirect.com QSAR models can predict the activity of new analogues, while docking can visualize how they bind to their target protein. benthamdirect.comnih.gov These in silico techniques accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Design Principles for Developing Potent and Selective Analogues

The development of potent and selective analogues of 5-acetyl-2-amino-4-methylpyrimidine is guided by established principles of medicinal chemistry, focusing on the systematic modification of its core structure to optimize interactions with specific biological targets. Structure-activity relationship (SAR) studies on related 2-aminopyrimidine scaffolds have provided a foundational understanding of how substitutions at various positions on the pyrimidine ring influence biological activity and selectivity.

A key strategy in the design of these analogues involves the exploration of substituents at the C4, C5, and C6 positions of the pyrimidine ring, as well as modifications of the 2-amino group. The electronic and steric properties of these substituents are critical in determining the potency and selectivity of the resulting compounds.

Research into various classes of 2-aminopyrimidine derivatives has demonstrated that the pyrimidine core acts as a versatile scaffold. Its nitrogen atoms are capable of forming crucial hydrogen bonds and dipole-dipole interactions with biological targets, a feature that is fundamental to its broad range of biological activities. ijpsjournal.com The 2-amino group, in particular, often plays a significant role in the pharmacophore, enhancing the pharmacological properties of the molecule. researchgate.net

Impact of Substitutions on the Pyrimidine Ring

Systematic studies on different series of 2-aminopyrimidine analogues have revealed distinct patterns in their SAR. For instance, in the development of kinase inhibitors, substitutions at the C5 position of the pyrimidine ring have been shown to significantly affect both potency and selectivity. The introduction of different groups at this position can modulate the electronic properties and steric profile of the molecule, leading to differential inhibition of various kinases. cardiff.ac.uk

The following table summarizes the effects of various substitutions on the 2-aminopyrimidine core based on findings from related studies.

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| C5 | Methyl | Optimal for CDK9 selectivity. | cardiff.ac.uk |

| C5 | Chloro, Bromo | Different selectivity profiles compared to methyl, indicating the influence of electronic properties. | cardiff.ac.uk |

| C5 | Ethyl, Vinyl | Loss of potency against CDK9 and CDK2, suggesting steric limitations. | cardiff.ac.uk |

| C5 | Trifluoromethyl | Not well-tolerated, likely due to steric effects similar to an ethyl group. | cardiff.ac.uk |

| 2-Amino Group | Acetylation, Methylation, Sulfonylation | Reduced selectivity for CDK9 over CDK2, highlighting the importance of a hydrogen bond donor. | cardiff.ac.uk |

| C4 and C6 | Various Amines | Synthesis of libraries with diverse substitutions at these positions has led to the identification of potent β-glucuronidase inhibitors. | mdpi.comnih.gov |

Strategies for Enhancing Potency and Selectivity

The design of potent and selective analogues often involves a multi-pronged approach:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or pharmacokinetic profiles. For example, the replacement of a methoxy (B1213986) group with a thiomethyl group at a key position was found to be detrimental to activity in one series of furo[2,3-d]pyrimidine (B11772683) analogues, indicating the sensitivity of the target to the electronic nature of the substituent. nih.gov

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation that is more favorable for binding to the target. For instance, the introduction of a bulky 7-membered 1,4-diazepane ring at a specific position in a series of pyrimidine inhibitors led to a significant increase in selectivity for CDK9 over CDK2. cardiff.ac.uk

Exploration of Lipophilic Pockets: The introduction of lipophilic groups can enhance binding to hydrophobic pockets within the target protein. The potency of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors was significantly influenced by the nature of the substituent at the R2 position of the pyrimidine-4-carboxamide (B1289416) core, with an N-methylphenethylamine group being important for inhibitory activity. acs.org

The following table presents data from a study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, illustrating the impact of different amine substitutions at the C4 and C6 positions.

| Compound | Substituent at C4/C6 | IC50 (µM) for β-Glucuronidase Inhibition |

| 24 | 4-chloro-N-(2-phenylethyl)pyrimidin-2-amine | 2.8 ± 0.10 |

| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |

This data clearly indicates that specific substitutions can lead to highly potent inhibitors, significantly more active than the standard. mdpi.com The development of such compounds relies on the iterative process of design, synthesis, and biological evaluation to refine the SAR and achieve the desired therapeutic profile.

Mechanism of Action and Molecular Interactions

Target Identification and Validation

The initial step in understanding the mechanism of action of any compound is the identification and validation of its biological targets. Based on the known activities of structurally similar pyrimidine (B1678525) derivatives, potential targets for 5-Acetyl-2-amino-4-methylpyrimidine can be inferred.

The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore known to interact with a variety of enzymes, particularly kinases. Research on substituted pyrimidines has revealed their potential as inhibitors of several key enzymes.

One of the most relevant findings comes from a study on 5-substituted O4-alkylpyrimidines as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). rsc.orgresearchgate.net This study demonstrated that while a 5-nitroso substituent was optimal for inhibition, 5-formyl and 5-acetyl substituents were also tolerated at this position within a 2,6-diaminopyrimidine scaffold. rsc.orgresearchgate.net This suggests that the acetyl group at the 5-position of this compound could allow for interaction with the ATP-binding pocket of CDK2.

Furthermore, derivatives of 2-aminopyrimidine have been investigated as antagonists for adenosine (B11128) receptors. For instance, a large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives has been identified as potent and highly selective A1 adenosine receptor (A1AR) antagonists. While the substitution pattern differs from the compound , it highlights the capacity of the 2-aminopyrimidine core to bind to G-protein coupled receptors.

The general class of aminopyrimidines has also been explored for its inhibitory activity against other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R). Molecular docking studies on a series of 2-amino pyrimidines have indicated strong binding affinities for these cancer-related kinases.

The planar structure of the pyrimidine ring and the presence of hydrogen bond donors and acceptors in this compound suggest the potential for interaction with nucleic acids. The metabolism of pyrimidines like uracil (B121893) and thymine (B56734) involves their conversion into nucleotides that are essential for the synthesis of RNA and DNA. Uracil is converted to uridylic acid for RNA synthesis, while thymine is metabolized via a salvage pathway to thymine ribosyl-5-phosphate for specific RNA molecules. This fundamental role of pyrimidines in nucleic acid metabolism underscores the possibility of their derivatives interfering with these processes.

While direct evidence of this compound binding to DNA or RNA is not available, the general ability of small aromatic molecules to intercalate between base pairs or bind to the grooves of DNA and RNA structures is a well-documented phenomenon. Such interactions can disrupt the normal functions of nucleic acids, leading to downstream cellular effects.

Elucidation of Molecular Mechanisms

Understanding the precise molecular mechanisms through which a compound exerts its effects is crucial for its development as a therapeutic agent. For this compound, these mechanisms can be extrapolated from studies on analogous compounds.

Based on the potential interaction with kinases like CDK2, a likely mechanism of action for this compound is competitive inhibition. In this model, the compound would compete with the endogenous ligand, typically ATP, for binding to the active site of the enzyme.

A study on 2-amino-4-methylpyridine (B118599), a structurally related compound, demonstrated its action as a potent and competitive inhibitor of inducible nitric oxide synthase (NOS II) with respect to arginine. nih.govnih.gov This provides a clear example of how a similar small molecule can act as a competitive inhibitor. The pyrimidine ring of this compound could mimic the purine (B94841) ring of ATP, while the substituents could form additional interactions within the binding pocket, thereby blocking the binding of the natural substrate.

Table 1: Potential Enzyme Targets and Inferred Inhibition Mechanisms

| Enzyme Target | Class | Inferred Mechanism of Inhibition | Basis of Inference |

| Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | Competitive (ATP-binding site) | Toleration of 5-acetyl group in related pyrimidine inhibitors. rsc.orgresearchgate.net |

| Inducible Nitric Oxide Synthase (NOS II) | Oxidoreductase | Competitive (Arginine-binding site) | Activity of structurally similar 2-amino-4-methylpyridine. nih.govnih.gov |

| Adenosine A1 Receptor (A1AR) | G-Protein Coupled Receptor | Antagonism | Activity of other 2-aminopyrimidine derivatives. |

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | Competitive (ATP-binding site) | Docking studies of various 2-aminopyrimidine compounds. |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | Tyrosine Kinase | Competitive (ATP-binding site) | Docking studies of various 2-aminopyrimidine compounds. |

By inhibiting key enzymes like CDK2, this compound could modulate critical cellular pathways. CDK2 is a key regulator of the cell cycle, and its inhibition would likely lead to cell cycle arrest, a common mechanism for anti-cancer agents.

Furthermore, the potential interaction with adenosine receptors suggests a role in modulating signaling pathways controlled by adenosine, which are diverse and include effects on the cardiovascular, nervous, and immune systems. Antagonism of A1AR, for instance, can have various physiological effects.

Molecular docking studies on other 2-aminopyrimidine derivatives have provided insights into their potential interactions. For example, docking of 2-amino-4,6-diarylpyrimidine-5-carbonitriles into the A1AR binding site has helped to rationalize their structure-activity relationships. Similarly, docking studies of aminopyrimidine derivatives with kinases like EGFR and IGF1R have shown that these compounds can fit into the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions.

A hypothetical docking of this compound into the ATP-binding site of CDK2 would likely show the 2-amino group forming hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors. The acetyl group at the 5-position could occupy a hydrophobic pocket, contributing to the binding affinity.

Table 2: Predicted Molecular Interactions of this compound with a Generic Kinase ATP-Binding Site

| Functional Group of Ligand | Potential Interaction | Interacting Residues (Hypothetical) |

| 2-Amino group | Hydrogen bond donor/acceptor | Hinge region amino acids (e.g., Leucine, Valine) |

| Pyrimidine ring | Hydrophobic interactions, π-stacking | Hydrophobic residues (e.g., Alanine, Isoleucine) |

| 4-Methyl group | Hydrophobic interactions | Hydrophobic pocket |

| 5-Acetyl group | Hydrophobic interactions, potential hydrogen bond acceptor | Hydrophobic pocket, polar residues |

Computational Studies and in Silico Analysis

Quantum Chemical Calculations (DFT/B3LYP)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov The B3LYP functional, a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its accuracy in predicting molecular geometries and energies for organic compounds. ossila.comuwec.edu Calculations are typically performed with a basis set, such as 6-31G* or higher, which defines the set of mathematical functions used to build the molecular orbitals. uwec.edunih.gov

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.combaumeiergroup.com Using the DFT/B3LYP method, an initial guess of the molecular structure is iteratively refined until the forces on the atoms are close to zero, resulting in a stable, low-energy conformation. ossila.com This process yields optimized bond lengths, bond angles, and dihedral angles.

While a specific DFT optimization study for 5-Acetyl-2-amino-4-methylpyrimidine is not publicly available, crystallographic data from a closely related derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, provides insight into the core structure. nih.gov The 1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one segment in this derivative is reported to be nearly planar. nih.gov A theoretical optimization would provide precise data for the standalone molecule in the gaseous phase.

Below is an illustrative table of the kind of data that would be obtained from a B3LYP geometry optimization.

Table 1: Representative Data from Molecular Geometry Optimization of this compound

| Parameter | Atoms Involved | Optimized Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Length | C2-N3 | ~1.33 Å |

| Bond Length | C4-C5 | ~1.42 Å |

| Bond Length | C5-C(Acetyl) | ~1.50 Å |

| Bond Length | C(Acetyl)=O | ~1.23 Å |

| Bond Angle | N1-C2-N3 | ~122° |

| Bond Angle | C4-C5-C6 | ~118° |

| Bond Angle | N1-C6-C5 | ~121° |

| Dihedral Angle | N3-C4-C5-C(Acetyl) | ~180° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net The analysis of HOMO and LUMO energy levels helps in predicting how the molecule will interact with other species, with electrons often flowing from the HOMO of one molecule to the LUMO of another during a reaction. ossila.comwuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Description | Representative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, while the LUMO would likely have significant contributions from the electron-withdrawing acetyl group.

Fukui functions are a tool derived from DFT that help to identify the most reactive sites within a molecule. mdpi.com They describe the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack. mdpi.com

The condensed Fukui function, calculated for each atomic site, helps to pinpoint local reactivity:

f+ : Indicates reactivity towards a nucleophilic attack (electron acceptance). A high value points to a good electrophilic site.

f- : Indicates reactivity towards an electrophilic attack (electron donation). A high value suggests a good nucleophilic site.

f0 : Indicates reactivity towards a radical attack.

These indices are often approximated using the electron densities of the frontier orbitals. mdpi.com For this compound, one would expect the oxygen of the acetyl group and the nitrogen atoms in the pyrimidine (B1678525) ring to be primary sites for electrophilic attack, while the carbonyl carbon would be a site for nucleophilic attack.

Table 3: Representative Fukui Function Indices for Key Atoms

| Atom | Description | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|---|

| O(Acetyl) | Carbonyl Oxygen | Low | High |

| C(Acetyl) | Carbonyl Carbon | High | Low |

| N(Amino) | Amino Group Nitrogen | Low | High |

| N1(Ring) | Pyrimidine Nitrogen | Low | Medium |

| C5(Ring) | Carbon with Acetyl Group | Medium | Low |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic structure by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.deq-chem.com This method allows for the quantitative analysis of interactions between filled donor orbitals and empty acceptor orbitals, which reveals the significance of hyperconjugation and delocalization effects that stabilize the molecule. wisc.edu

The stabilization energy, E(2), associated with a donor-acceptor interaction is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction. researchgate.net NBO analysis for this compound would likely reveal strong delocalization within the pyrimidine ring and significant hyperconjugative interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (BD*) of adjacent bonds. wisc.eduwisc.edu

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(Amino) | π*(N1-C6) | ~45 | π-conjugation (resonance) |

| LP(1) N(Amino) | π*(C4-C5) | ~35 | π-conjugation (resonance) |

| LP(1) O(Acetyl) | σ*(C5-C(Acetyl)) | ~5 | Hyperconjugation |

| π(C4-C5) | π*(N3-C2) | ~20 | Intramolecular delocalization |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system evolves, providing detailed information on conformational changes and intermolecular interactions. nih.govnih.gov This technique is particularly valuable for understanding how a ligand, such as this compound, might interact with a biological target like a protein. mdpi.com

When a ligand binds to a protein, MD simulations can elucidate the dynamics and stability of the resulting complex. ekb.eg The simulation starts with a docked pose of the ligand in the protein's binding site and simulates its behavior in a physiological environment (e.g., in water at a specific temperature and pressure) over a period of nanoseconds to microseconds. escholarship.org

Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values signify flexible regions, while low values in the binding site suggest stable ligand interactions. ekb.eg

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key residues responsible for binding affinity and specificity.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for activity, QSAR models can predict the activity of new, unsynthesized compounds.

The aminopyrimidine scaffold is a common subject of QSAR studies due to its prevalence in medicinally active compounds. For example, a consensus virtual screening approach that incorporated a hologram quantitative structure-activity relationship (HQSAR) model was used to identify aminopyrimidine derivatives as potential inhibitors of the NS3 protease (NS3pro) from multiple flaviviruses, including Dengue, Zika, and Yellow Fever viruses. Such models help filter large compound libraries to select a smaller, more promising set of molecules for further testing.

While a specific QSAR model developed exclusively for this compound has not been detailed, its structural features—a hydrogen bond donor (amino group), a hydrogen bond acceptor (acetyl oxygen and pyrimidine nitrogens), and aromatic character—make it a suitable candidate for inclusion in QSAR models for various targets. The development of a QSAR model for a series of analogues would involve systematically modifying the substituents on the pyrimidine ring and correlating these changes with observed biological activity.

Virtual Screening and Drug Repurposing

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is faster and more cost-effective than traditional high-throughput screening.

The aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. As such, derivatives of aminopyrimidine are frequently included in virtual screening libraries. Studies have successfully identified aminopyrimidine derivatives as potential antiviral agents against flaviviruses and as antimalarial compounds targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein. In one study, a screening of 7.6 million compounds was filtered down to six promising aminopyrimidine candidates for antiviral activity.

Given these precedents, this compound could be included in virtual screening campaigns to explore its potential for a wide range of therapeutic applications, an approach known as drug repurposing. Its specific substitution pattern could offer a unique interaction profile with various biological targets that differ from other screened aminopyrimidines.

Prediction of ADMET Properties (in silico pharmacokinetics and toxicity)

Before a compound can become a drug, it must demonstrate acceptable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Numerous in silico models are available to predict these pharmacokinetic and toxicity parameters based solely on a molecule's structure.

For example, studies on related heterocyclic compounds, such as 2-anilino 4-amino substituted quinazolines, have utilized tools like the SwissADME server to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. These predictions help researchers assess the drug-likeness of their designed molecules.

While a specific, published ADMET profile for this compound is not available, its properties can be predicted using similar computational tools. The table below presents an illustrative example of the type of data that would be generated from such a prediction. Note: This data is representative and not from a direct experimental or published computational study on this specific compound.

Table 2: Illustrative In Silico ADMET Prediction for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |

| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux pumps that reduce drug concentration |

| Distribution | ||

| Log P (o/w) | 1.25 | Good balance of hydrophilicity and lipophilicity |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Toxicity | ||

| Ames Mutagenicity | Prediction: Non-mutagen | Low likelihood of being carcinogenic |

Potential Therapeutic Applications and Future Directions

Drug Discovery and Development Pipeline

The journey of a pyrimidine-based compound from a laboratory curiosity to a potential therapeutic agent involves a multi-stage pipeline. 5-Acetyl-2-amino-4-methylpyrimidine and its close analogs are primarily utilized as key intermediates or starting materials in the synthesis of novel drug candidates. nih.gov The inherent properties of the pyrimidine (B1678525) ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group, make it an attractive scaffold for drug design. nih.govtandfonline.com

A common strategy in the drug discovery pipeline is the use of hybridization, where pharmacophores from different known inhibitors are combined to create a new molecule with dual or enhanced activity. For instance, researchers have successfully assembled the pharmacophores of existing kinase inhibitors to create novel 4-piperazinyl-2-aminopyrimidine derivatives. nih.gov This approach leverages the established biological relevance of the 2-aminopyrimidine (B69317) core to design multi-target inhibitors, such as those targeting both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers. nih.gov

Another pipeline approach involves modifying the core structure to improve target specificity and potency. The discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives as potent inhibitors of MAPK-interacting kinases (Mnks) exemplifies this process. nih.gov Targeting Mnks represents a novel therapeutic strategy for cancer, and the development of these pyrimidine-based inhibitors is crucial for pharmacological target validation and further clinical development. nih.gov The synthesis of such derivatives often starts with a functionalized pyrimidine, highlighting the role of compounds like this compound as foundational elements in constructing these complex and targeted molecules.

Furthermore, the 5-acetyl-4-methylpyrimidin-2-yl moiety has been used to synthesize sulfonamide derivatives, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. nih.gov The synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrates a direct pathway from a simple pyrimidine building block to a potentially bioactive molecule, showcasing its utility in the early stages of drug discovery. nih.gov

Preclinical Studies and In Vivo Evaluation

Before any potential drug candidate can be considered for human trials, it must undergo rigorous preclinical evaluation. This stage involves in vitro (cell-based) and in vivo (animal model) studies to assess its biological activity, potency, and mechanism of action. Derivatives built upon the 2-aminopyrimidine scaffold have been the subject of numerous preclinical investigations.

In the context of oncology, pyrimidine derivatives have demonstrated significant antiproliferative activity. For example, a series of 4-piperazinyl-2-aminopyrimidine derivatives were tested against various cancer cell lines, including HEL (erythroleukemia), MV4-11 (acute myeloid leukemia), and HL60 (promyelocytic leukemia). nih.gov One of the lead compounds, 14j , exhibited potent, balanced inhibitory activity against both JAK2 and FLT3 enzymes and showed strong antiproliferative effects on these cell lines. nih.gov Cellular mechanism studies revealed that this compound induced apoptosis by causing cell cycle arrest, identifying it as a promising dual inhibitor for cancer therapy. nih.gov

Similarly, 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives were evaluated for their ability to inhibit Mnk2. nih.gov The most active compounds from this series were tested against a panel of cancer cell lines, confirming a cell-type-specific effect. nih.gov Detailed mechanistic studies in MV4-11 acute myeloid leukemia cells showed that these Mnk inhibitors could reduce the levels of the anti-apoptotic protein Mcl-1 and promote apoptosis. nih.gov

The table below summarizes key preclinical findings for representative pyrimidine derivatives.

| Derivative Class | Target(s) | Cell Lines Tested | Key Finding |

| 4-Piperazinyl-2-aminopyrimidine derivatives | JAK2, FLT3 | HEL, MV4-11, HL60 | Compound 14j showed balanced dual inhibition (IC₅₀ = 27-30 nM) and induced apoptosis. nih.gov |

| 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | Mnk2 | Various cancer cells | Potent Mnk2 inhibition, reduced Mcl-1 expression, and promoted apoptosis in MV4-11 cells. nih.gov |

| Pyrimidine-triazoles | Not specified | MCF-7, MDA-MB453, MDA-MB231 | Compound 11 showed potent activity against MCF-7 breast cancer cells (IC₅₀ = 15.3 µM). mdpi.com |

These preclinical studies are vital for establishing a compound's therapeutic potential and providing the necessary data to justify moving forward into clinical development.

Translational Research and Clinical Potential

Translational research aims to bridge the gap between preclinical discoveries and their application in human medicine. The diverse biological activities reported for pyrimidine-based compounds suggest significant clinical potential across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govtandfonline.com

The development of dual JAK2/FLT3 inhibitors based on the 2-aminopyrimidine scaffold holds considerable promise for the treatment of hematological malignancies where these kinases are often dysregulated. nih.gov The identification of a lead compound that effectively induces apoptosis in cancer cells in preclinical models provides a strong rationale for its further development as a targeted anticancer agent. nih.gov Likewise, the discovery of potent and selective Mnk inhibitors presents a novel therapeutic strategy for tumors dependent on the eIF4E phosphorylation pathway. nih.gov The successful translation of these findings would offer new options for patients with specific types of cancer.

Beyond oncology, pyrimidine derivatives have shown potential in other therapeutic areas. For instance, certain 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been identified as inhibitors of leukotriene synthesis, suggesting their utility in treating inflammatory, pulmonary, and cardiovascular diseases. google.com The versatility of the pyrimidine core allows for the design of molecules that can interact with a wide array of biological targets, expanding their clinical potential. researchgate.net

Emerging Applications and Novel Research Avenues

While much of the focus has been on anticancer applications, the structural versatility of the this compound core opens up numerous novel research avenues. The pyrimidine scaffold is a privileged structure found in compounds with a vast range of bioactivities, including antimicrobial, antiviral, anti-inflammatory, and CNS-active properties. nih.govresearchgate.net

One emerging area is the development of novel anti-infective agents. With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties, and the this compound scaffold could be exploited to create new compounds in this space. nih.gov

Furthermore, fusing the pyrimidine ring with other heterocyclic systems is a promising strategy to generate novel chemical entities. For example, thiazolo[4,5-d]pyrimidines, which are structural isosteres of naturally occurring purines, have been investigated for a wide array of pharmacological activities, including as immunomodulators and antagonists for corticotropin-releasing factor (CRF) receptors, suggesting potential applications in autoimmune and stress-related disorders. researchgate.net The synthesis of sulfonamide-bearing pyrimidines also points toward new applications, as sulfonamides are a well-established class of drugs with activities ranging from diuretic to COX-2 inhibition. nih.gov

Challenges and Opportunities in Pyrimidine-Based Drug Design

Despite the immense potential, the design and development of pyrimidine-based drugs are not without challenges. One significant hurdle in developing hybrid molecules is the complexity of their design and optimization to ensure they interact effectively with multiple targets without causing off-target effects. nih.gov Achieving desirable pharmacokinetic properties, such as good bioavailability and metabolic stability, is another critical challenge that medicinal chemists must address. nih.gov

However, the opportunities offered by the pyrimidine scaffold are substantial. Its synthetic accessibility and structural diversity allow for the creation of large libraries of compounds for high-throughput screening. researchgate.net The pyrimidine ring's unique physicochemical attributes, including its ability to serve as a bioisostere for phenyl groups, often enhance the medicinal chemistry properties of a drug candidate. nih.gov This versatility provides chemists with a robust platform to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. The continued exploration of pyrimidine chemistry is expected to yield novel and effective therapeutic agents for a wide range of diseases. researchgate.nettandfonline.com

Q & A

Q. What are the optimal synthetic routes for 5-Acetyl-2-amino-4-methylpyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic routes often involve nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidines with amines under acidic conditions (e.g., dilute HCl) is a common approach . To optimize conditions, employ statistical Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For instance, a 2³ factorial design can identify interactions between variables (e.g., reaction time vs. yield) . Computational tools like quantum chemical reaction path searches can further narrow optimal parameters by predicting transition states and energy barriers .

Table 1 : Example variables for DoE in synthesis optimization

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Solvent | Ethanol | DMF |

| Catalyst Loading | 5 mol% | 15 mol% |

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., acetyl group at C5, methyl at C4) and FT-IR to confirm functional groups (e.g., C=O stretch ~1700 cm⁻¹). Mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, HPLC with UV detection at 254 nm is effective. Comparative analysis with structurally similar compounds (e.g., 4-amino-5-methylpyrimidine derivatives) can validate spectral assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct all syntheses in a fume hood with PPE (gloves, lab coat, goggles). Avoid skin contact due to potential irritancy, as seen in structurally related pyrimidines . Store the compound in a dry, cool environment, and dispose of waste via approved chemical protocols. Pre-experiment risk assessments should reference Safety Data Sheets (SDS) of analogous compounds (e.g., 2-aminopyrimidine derivatives) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction mechanisms, such as acetyl group migration or ring functionalization. Tools like the Interdisciplinary Reaction Design and Discovery (ICReDD) framework integrate computed activation energies with experimental data to prioritize viable synthetic routes. For example, predicting regioselectivity in electrophilic substitution reactions reduces trial-and-error experimentation . Machine learning models trained on pyrimidine reaction databases (e.g., PubChem) can further predict reactivity patterns .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrimidine derivatives like this compound?

- Methodological Answer : Systematically vary substituents (e.g., acetyl vs. benzyl groups) and assess biological activity. For example:

- Replace the acetyl group with a carboxylic acid to study solubility effects.

- Introduce electron-withdrawing groups (e.g., -Cl) at C2 to enhance electrophilicity.

Use comparative bioassays (e.g., enzyme inhibition or receptor binding) against reference compounds like 5-ethoxycarbonyl-6-isopropylaminopyrimidines, which show analgesic activity .

Table 2 : SAR comparison of pyrimidine derivatives

| Compound | Substituent Position | Bioactivity |

|---|---|---|

| 5-Acetyl-2-amino-4-methyl | C5: Acetyl | Potential antihypertensive |

| 5-Amino-2-(benzylamino) | C2: Benzylamino | Altered pharmacokinetics |

| 4-Amino-2-chloro-5-fluoro | C2: Cl, C5: F | Enhanced electrophilicity |

Q. How should researchers design in vitro assays to evaluate the antihypertensive potential of this compound derivatives?

- Methodological Answer : Focus on alpha-2 adrenergic receptor agonism, a known antihypertensive mechanism. Use radioligand binding assays with [³H]-clonidine to measure receptor affinity. For functional activity, employ cell-based cAMP inhibition assays (e.g., CHO-K1 cells expressing human alpha-2A receptors). Include positive controls (e.g., dexmedetomidine) and structurally related pyrimidines (e.g., 5-ethoxycarbonyl derivatives) to benchmark potency .

Data Contradictions and Resolution

- Evidence Conflict : While some pyrimidines show antihypertensive activity via alpha-2 receptors , others (e.g., 5-fluoropyrimidines) may exhibit divergent mechanisms . Resolve by cross-testing derivatives in multiple assay types (e.g., receptor binding vs. vasorelaxation studies).

- Synthetic Yield Variability : Discrepancies in reaction yields (e.g., 60% vs. 85%) may arise from solvent polarity or catalyst choice. Use DoE to isolate critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.